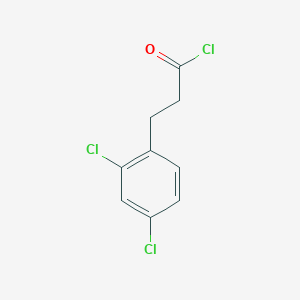
3-(2,4-Dichlorophenyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)propanoyl chloride: is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propanoyl chloride, where the propanoyl group is attached to a 2,4-dichlorophenyl ring. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)propanoyl chloride typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-dichlorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dichlorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-dichlorophenyl)propanoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(2,4-Dichlorophenyl)propanoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2,4-Dichlorophenyl)propanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions and functions.
Medicine: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
Mechanism: The primary mechanism of action of 3-(2,4-Dichlorophenyl)propanoyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used.
Molecular Targets and Pathways: The compound targets nucleophilic sites on molecules, such as amines, alcohols, and thiols. The reaction pathways involve the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product.
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)propanoyl chloride: Similar structure but with a single chlorine atom at the para position.
3-(2,5-Dichlorophenyl)propanoyl chloride: Similar structure with chlorine atoms at the 2 and 5 positions.
Propanil (N-(3,4-Dichlorophenyl)propanamide): An amide derivative used as a herbicide.
Uniqueness: 3-(2,4-Dichlorophenyl)propanoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7Cl3O |
|---|---|
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2 |
Clave InChI |
LQFCAVZOCFSRBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
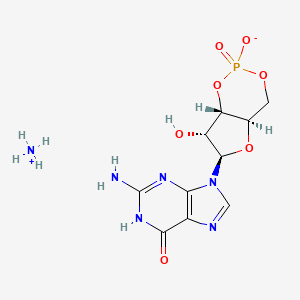
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
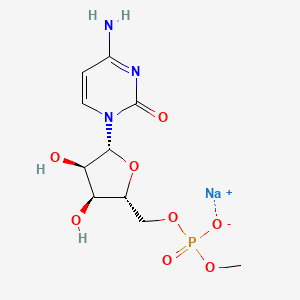
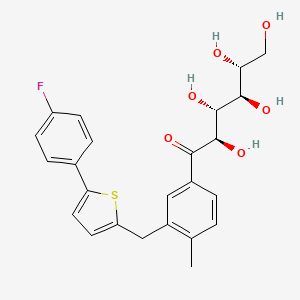
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
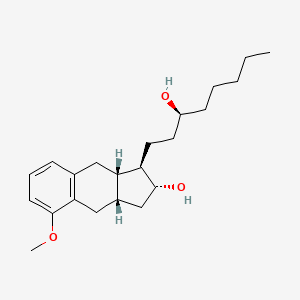
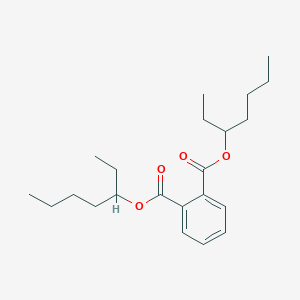
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
